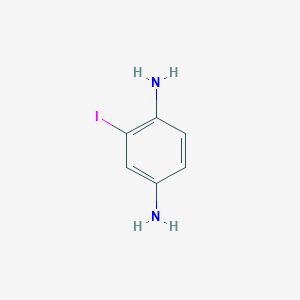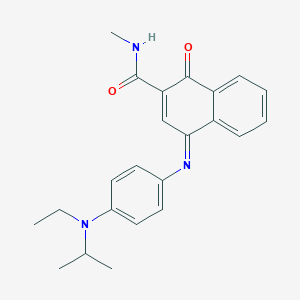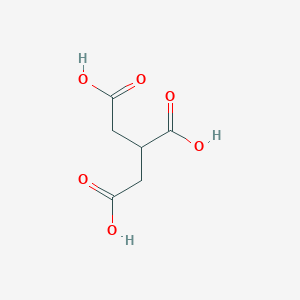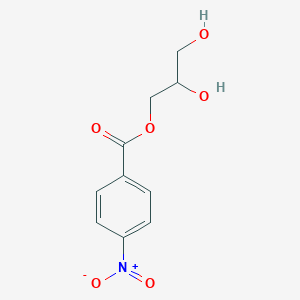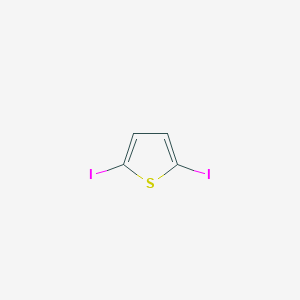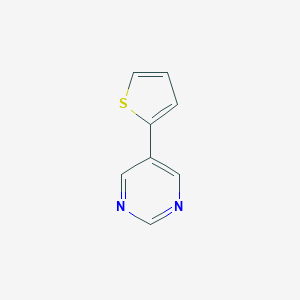
5-Thien-2-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thien-2-ylpyrimidine is a heterocyclic compound with the molecular formula C8H6N2S. It is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-Thien-2-ylpyrimidine is not fully understood. However, several studies have suggested that it acts by inhibiting certain enzymes and proteins involved in various cellular processes. For instance, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Thien-2-ylpyrimidine are diverse and depend on the specific application. For instance, in cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacterial and fungal cells, it disrupts the cell wall and membrane, leading to cell death. In neurodegenerative diseases, it acts by modulating neurotransmitter release and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Thien-2-ylpyrimidine in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify, making it a versatile tool for drug discovery and development. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Thien-2-ylpyrimidine. These include the identification of new synthetic routes and modifications to improve its pharmacokinetic properties. Moreover, the exploration of new therapeutic applications and the elucidation of its mechanism of action are also important areas of future research. Finally, the development of novel drug delivery systems and formulations may also enhance the efficacy and safety of 5-Thien-2-ylpyrimidine-based therapies.
Conclusion:
In conclusion, 5-Thien-2-ylpyrimidine is a promising compound with diverse therapeutic applications. Its unique properties and potential for drug discovery and development make it an important tool in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Thien-2-ylpyrimidine have been discussed in this paper. Further research in this area is warranted to fully explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-Thien-2-ylpyrimidine involves the reaction of 2-aminothiophene with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-Thien-2-ylpyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antibacterial, antifungal, and anti-inflammatory activities. Several studies have also reported its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, 5-Thien-2-ylpyrimidine has been used as a precursor for the synthesis of other biologically active compounds.
Eigenschaften
CAS-Nummer |
58759-01-6 |
|---|---|
Produktname |
5-Thien-2-ylpyrimidine |
Molekularformel |
C8H6N2S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
5-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C8H6N2S/c1-2-8(11-3-1)7-4-9-6-10-5-7/h1-6H |
InChI-Schlüssel |
NEBSMZCDNYVTRM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=CN=C2 |
Kanonische SMILES |
C1=CSC(=C1)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)
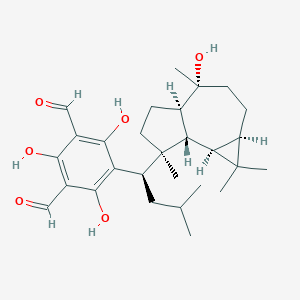
![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
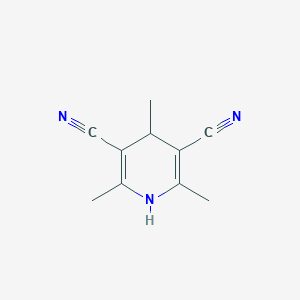
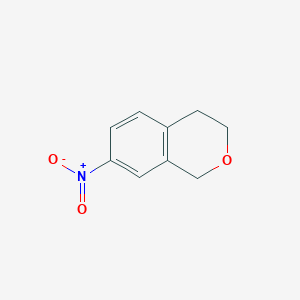
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
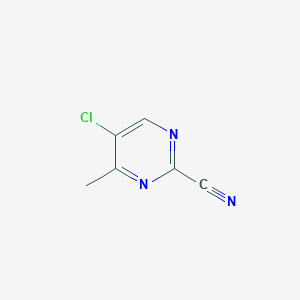
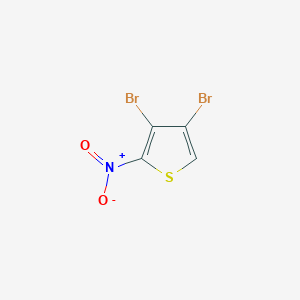
![Thieno[2,3-c][1,6]naphthyridine](/img/structure/B186497.png)
